molecular formula C22H22N4O4 B13817689 4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione CAS No. 30415-45-3

4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione

Cat. No.: B13817689
CAS No.: 30415-45-3
M. Wt: 406.4 g/mol
InChI Key: UECNRPKDQBDEFZ-UHFFFAOYSA-N
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Description

4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione is a complex organic compound with significant applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione typically involves the reaction of 1,4-diaminoanthraquinone-2,3-dicarbonyl imide with appropriate reagents under controlled conditions. One common method includes the use of dimethylformamide and sodium cyanide with aeration .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione stands out due to its unique butoxyethyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

30415-45-3

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

4,11-diamino-2-(2-butoxyethyl)-1-iminonaphtho[2,3-f]isoindole-3,5,10-trione

InChI

InChI=1S/C22H22N4O4/c1-2-3-9-30-10-8-26-21(25)15-16(22(26)29)18(24)14-13(17(15)23)19(27)11-6-4-5-7-12(11)20(14)28/h4-7,25H,2-3,8-10,23-24H2,1H3

InChI Key

UECNRPKDQBDEFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCN1C(=N)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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